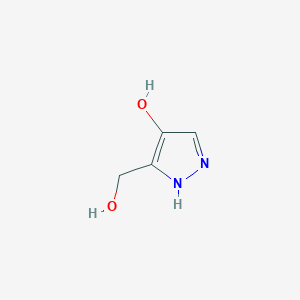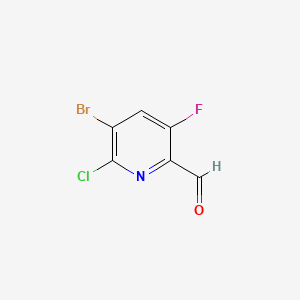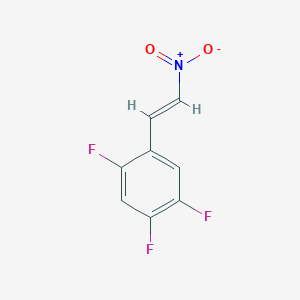
(E)-1,2,4-trifluoro-5-(2-nitrovinyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-1,2,4-trifluoro-5-(2-nitrovinyl)benzene is an organic compound characterized by the presence of trifluoromethyl and nitrovinyl groups attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1,2,4-trifluoro-5-(2-nitrovinyl)benzene typically involves the reaction of 1,2,4-trifluorobenzene with nitromethane in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions, often at low temperatures, to ensure the formation of the desired product. The reaction can be summarized as follows:
- Dissolve 1,2,4-trifluorobenzene in an appropriate solvent such as methanol.
- Add nitromethane to the solution.
- Slowly add an aqueous solution of sodium hydroxide while maintaining the temperature at 0-5°C.
- Stir the reaction mixture for an additional 30 minutes.
- Isolate the product by filtration and recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
(E)-1,2,4-trifluoro-5-(2-nitrovinyl)benzene undergoes various chemical reactions, including:
Oxidation: The nitrovinyl group can be oxidized to form nitro compounds.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas and a palladium catalyst.
Substitution: The trifluoromethyl groups can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of nitro compounds.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzene derivatives.
科学的研究の応用
(E)-1,2,4-trifluoro-5-(2-nitrovinyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of (E)-1,2,4-trifluoro-5-(2-nitrovinyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl groups can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The nitrovinyl group can participate in redox reactions, potentially leading to the formation of reactive intermediates that interact with cellular components.
類似化合物との比較
Similar Compounds
- (E)-2-nitrovinylbenzene
- 1,2,4-trifluorobenzene
- 1-nitro-3-(2-nitrovinyl)benzene
Uniqueness
(E)-1,2,4-trifluoro-5-(2-nitrovinyl)benzene is unique due to the combination of trifluoromethyl and nitrovinyl groups on the benzene ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry.
特性
分子式 |
C8H4F3NO2 |
|---|---|
分子量 |
203.12 g/mol |
IUPAC名 |
1,2,4-trifluoro-5-[(E)-2-nitroethenyl]benzene |
InChI |
InChI=1S/C8H4F3NO2/c9-6-4-8(11)7(10)3-5(6)1-2-12(13)14/h1-4H/b2-1+ |
InChIキー |
BAGFUYYUDBXDQE-OWOJBTEDSA-N |
異性体SMILES |
C1=C(C(=CC(=C1F)F)F)/C=C/[N+](=O)[O-] |
正規SMILES |
C1=C(C(=CC(=C1F)F)F)C=C[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



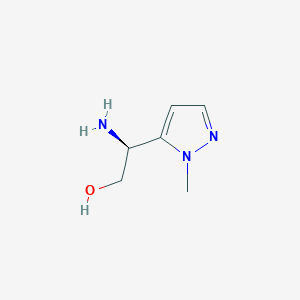
![Potassium trifluoro({[4-(methoxymethyl)oxan-4-yl]methyl})boranuide](/img/structure/B13577910.png)
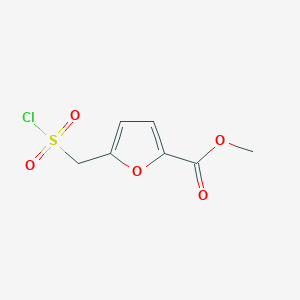
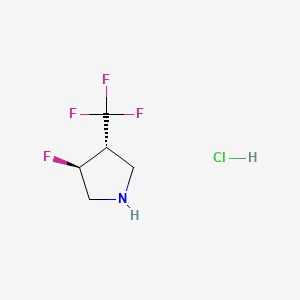
![tert-butylN-[(1s,3s)-3-(cyclopentylsulfamoyl)cyclobutyl]carbamate](/img/structure/B13577933.png)
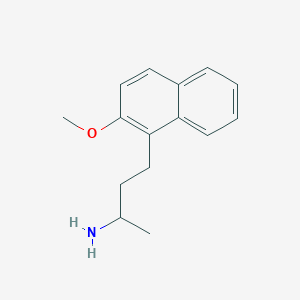
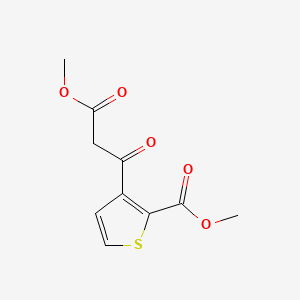
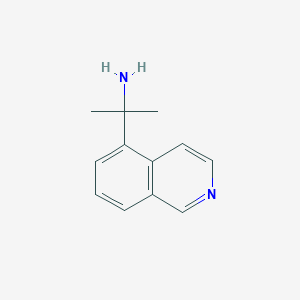
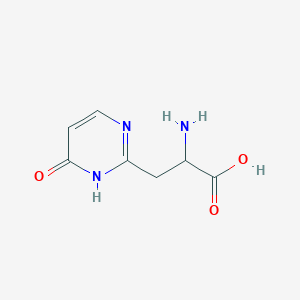
![N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B13577967.png)
![2-cyano-N-(2-methylphenyl)-3-[4-(piperidin-1-yl)phenyl]prop-2-enamide](/img/structure/B13577972.png)
